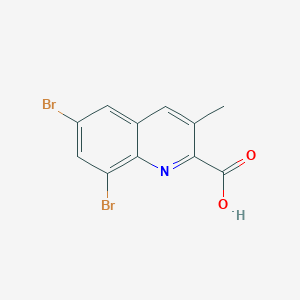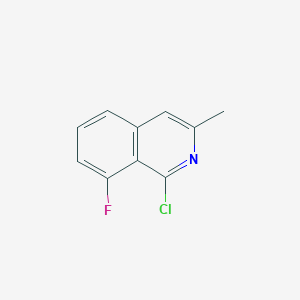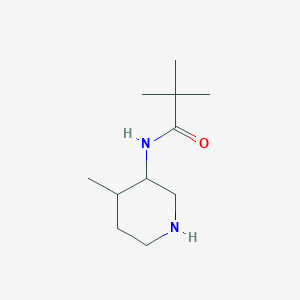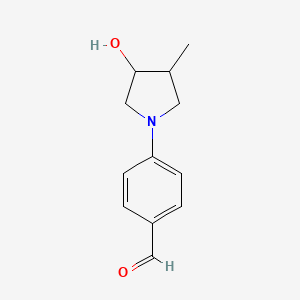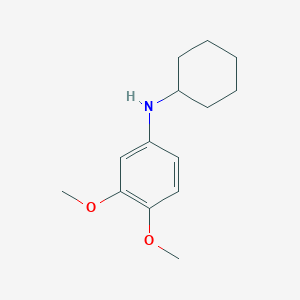
(1R)-1-(4-Propoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Propoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. These compounds are characterized by the presence of a phenyl group attached to an ethanol moiety. The specific structure of this compound includes a propoxy group attached to the para position of the phenyl ring, and the ethanol moiety is in the (1R) configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Propoxyphenyl)ethan-1-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-propoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reduction of Ketones: Another method involves the reduction of 4-propoxyacetophenone using a chiral reducing agent to obtain the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to maximize efficiency and purity.
化学反応の分析
Types of Reactions
(1R)-1-(4-Propoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nitration can be carried out using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).
Major Products
Oxidation: 4-Propoxyacetophenone or 4-Propoxybenzaldehyde.
Reduction: 4-Propoxyphenylethane.
Substitution: 4-Nitropropoxyphenylethanol or 4-Halopropoxyphenylethanol.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Could be used in the production of specialty chemicals or as a solvent.
作用機序
The mechanism of action for (1R)-1-(4-Propoxyphenyl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(1S)-1-(4-Propoxyphenyl)ethan-1-ol: The enantiomer of the compound .
4-Propoxybenzyl alcohol: Lacks the chiral center.
4-Propoxyacetophenone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R)-1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a propoxy group and a hydroxyl group, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
(1R)-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1 |
InChIキー |
CVNLELLEFCZYPX-SECBINFHSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)[C@@H](C)O |
正規SMILES |
CCCOC1=CC=C(C=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
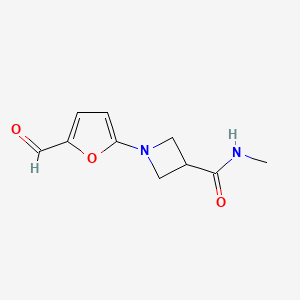
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)

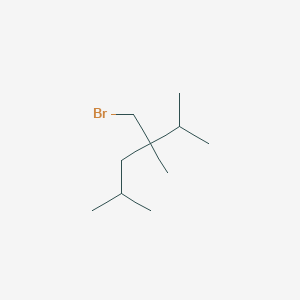
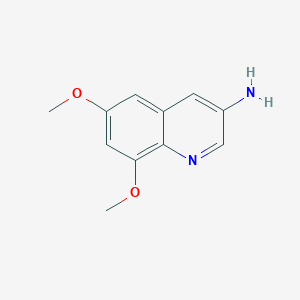
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
